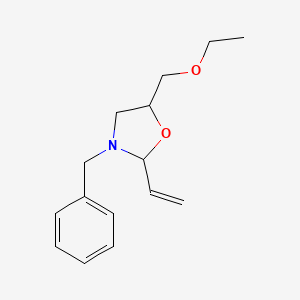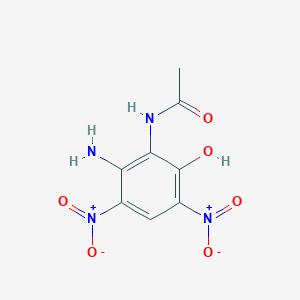methyl]-5-phenylfuran-2,3-dione CAS No. 90140-28-6](/img/structure/B14376253.png)
4-[(E)-[(4-Methylphenyl)imino](phenyl)methyl]-5-phenylfuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, an imine group, and multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione typically involves the condensation of 4-methylbenzaldehyde with aniline, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate
Uniqueness
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione is unique due to its combination of a furan ring with an imine group and multiple aromatic rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90140-28-6 |
|---|---|
Formule moléculaire |
C24H17NO3 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C24H17NO3/c1-16-12-14-19(15-13-16)25-21(17-8-4-2-5-9-17)20-22(26)24(27)28-23(20)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
AMYOEKVPKCJIRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(OC(=O)C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)




